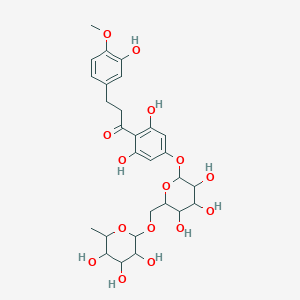

Hesperidin dihydrochalcone

描述

Hesperidin dihydrochalcone (CAS No. 35573-79-6) is a semi-synthetic derivative of hesperidin, a flavonoid abundant in citrus peels. It is synthesized via catalytic hydrogenation of hesperidin, a process shared with the production of neothis compound (NHDC, CAS No. 20702-77-6) . Structurally, this compound retains a disaccharide moiety (glucose and rhamnose) but differs from NHDC in the configuration of the glycosidic bond, which influences its bioactivity and solubility . As a food additive, it is recognized for its high sweetness (though exact potency relative to sucrose is less documented compared to NHDC, which is 250–1800× sweeter) and non-toxic profile .

准备方法

Hydrogenation-First Synthesis Methods

Hydrogenation-first methodologies dominate industrial-scale production due to their efficiency and high yields. These methods involve initial catalytic hydrogenation of the starting material followed by acid hydrolysis to yield HDC.

Starting Materials and Catalysts

Two starting materials are prevalent in hydrogenation-first synthesis: hesperidin (a flavanone glycoside from citrus peels) and neohesperidin (a structural isomer of hesperidin). Both compounds undergo hydrogenation to form dihydrochalcone intermediates before hydrolysis .

-

Hesperidin-based synthesis (Patent CN110551011A):

Hesperidin is dissolved in a 5–10% sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution. A catalytic amount of Raney nickel (3% by mass of hesperidin) is added, and the mixture is heated to 40–45°C under hydrogenation for 3 hours . -

Neohesperidin-based synthesis (Patent CN110950747A):

Neohesperidin is dissolved in a 5% NaOH solution, and a ternary nickel catalyst (7% by mass of neohesperidin) is used under identical temperature and hydrogenation conditions .

Hydrolysis and Purification

Post-hydrogenation, the dihydrochalcone intermediate undergoes acid hydrolysis to cleave glycosidic bonds and release HDC.

-

Acid Hydrolysis : The pH of the hydrogenated solution is adjusted to 2–4 using hydrochloric acid (HCl), followed by refluxing at 100°C for 5 hours .

-

Crystallization : The hydrolyzed mixture is cooled to <10°C, crystallized for 24 hours, and filtered to obtain a crude product .

-

Recrystallization : Ethanol (45–55% v/v) is used to purify the crude HDC, yielding a refined product with >95% purity .

| Step | Conditions | Outcome |

|---|---|---|

| Hydrolysis | pH 2–4, 100°C, 5 hours | Complete glycosidic cleavage |

| Crystallization | <10°C, 24 hours | Crude HDC (85–90% yield) |

| Recrystallization | 50% ethanol, 10:1 solvent ratio | Refined HDC (95.5–97.1% purity) |

Hydrolysis-First Synthesis Methods

An alternative route, highlighted in regulatory evaluations, involves hydrolyzing hesperidin to hesperetin before hydrogenation. The European Food Safety Authority (EFSA) notes that this method leverages acid hydrolysis to liberate hesperetin, which is subsequently hydrogenated to HDC .

Comparative Analysis of Methodologies

Key Findings :

-

Hydrogenation-first methods offer higher yields and well-optimized conditions, making them preferable for industrial use .

-

Hydrolysis-first approaches may reduce starting material costs but lack procedural transparency in public literature .

Quality Control and Analytical Methods

High-performance liquid chromatography (HPLC) is the gold standard for purity assessment. Patents report HDC purity of 95.5–97.1% post-recrystallization, validated using C18 columns and UV detection at 280 nm .

Challenges in HDC Synthesis

化学反应分析

反应类型: 橙皮苷二氢查耳酮经历多种类型的化学反应,包括:

氧化: 它可以被氧化形成各种氧化衍生物。

还原: 该化合物本身是橙皮苷还原(氢化)的产物。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用钯或铂催化剂的催化氢化。

取代: 通常使用硫酸等强酸或氢氧化钠等碱.

主要产物:

氧化产物: 橙皮苷二氢查耳酮的各种氧化形式。

还原产物: 橙皮苷二氢查耳酮本身。

取代产物: 具有取代官能团的衍生物.

科学研究应用

Food Industry

- Sweetening Agent : Hesperidin dihydrochalcone is utilized as a non-nutritive sweetener in various food products due to its ability to mask bitter flavors .

- Flavoring Agent : It has been evaluated for safety as a flavoring substance, with studies indicating no significant toxicity or genotoxicity .

Pharmacological Effects

- Antioxidant Activity : Research demonstrates that this compound exhibits strong antioxidant properties by scavenging free radicals and enhancing the activity of antioxidant enzymes .

- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines and enzymes, such as cyclooxygenase, contributing to its potential therapeutic effects in inflammatory diseases .

- Bone Health : In vivo studies have shown that it promotes bone regeneration and reduces inflammation in models of arthritis and periodontitis, indicating its potential in treating metabolic and autoimmune bone diseases .

- Gastroprotective Effects : this compound has been investigated for its protective effects against gastric ulcers, demonstrating significant healing properties in animal models .

Data Tables

Case Study 1: Anti-inflammatory Effects

A study published in Phytotherapy Research demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines in an arthritis model. The compound inhibited the expression of osteoclastic markers and promoted osteogenic activity in preosteoblastic cells, highlighting its dual role in inflammation control and bone health .

Case Study 2: Gastroprotective Properties

In an experimental model for induced gastric ulcers, this compound exhibited protective effects by reducing ulcer area and promoting mucosal healing. The study suggested that the compound's antioxidant properties play a crucial role in mitigating oxidative stress associated with gastric injury .

Safety and Toxicological Data

The European Food Safety Authority (EFSA) has conducted evaluations on the safety of this compound as a food additive. The findings indicated no concerns regarding genotoxicity or adverse health effects at the established acceptable daily intake (ADI) of 20 mg/kg body weight per day . These assessments are crucial for ensuring the safe use of this compound in food products.

作用机制

橙皮苷二氢查耳酮发挥其作用的机制涉及多个分子靶点和途径:

抗氧化活性: 它清除自由基并上调抗氧化酶。

抗炎作用: 它抑制促炎细胞因子和环氧合酶等酶。

心血管保护: 它增强内皮功能并减少心血管组织的氧化应激.

相似化合物的比较

Structural and Functional Differences

Dihydrochalcones share a core structure of two aromatic rings (A and B) linked by a three-carbon chain. Key variations arise from glycosylation patterns, hydroxyl/methoxy substitutions, and stereochemistry, which dictate their bioactivity and applications.

Table 1: Structural and Functional Comparison of Selected Dihydrochalcones

Anti-Inflammatory Activity

- Glycosylation Impact : Aglycone dihydrochalcones (e.g., phloretin) exhibit superior anti-inflammatory activity compared to glycosylated forms. For example, hesperetin dihydrochalcone (aglycone) showed a ∆AUC of 1795 compared to glycosylated hesperidin (AUC = 6648 vs. neohesperidin AUC = 9111) in IL-8 inhibition assays .

- B-Ring Substitutions : Vanilloylic B-rings (e.g., 2′,4,4′,6′-tetrahydroxy-3-methoxydihydrochalcone) enhance anti-inflammatory potency, with ∆AUC differences up to 2642 compared to isovanilloylic derivatives .

Neuroprotective Potential

- Dihydrochalcones (generic) inhibit amyloid-beta (Aβ) fibrillization, a hallmark of Alzheimer’s disease. This compound’s IC50 (2.46 mM) is comparable to curcumin, reducing Aβ toxicity by 66% at 100 μM .

Analytical Considerations

HPLC-UV methods enable precise quantification of dihydrochalcones, with RSD <5% for this compound, NHDC, and related flavonoids. Key parameters include C18 columns, acetonitrile/formic acid mobile phases, and detection at 280 nm .

常见问题

Basic Research Questions

Q. What analytical methods are recommended for separating and quantifying hesperidin dihydrochalcone in complex matrices?

A high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method has been optimized for separating this compound from structurally similar flavonoids (e.g., hesperidin, neohesperidin). Key parameters include:

- Mobile phase : 99% acetonitrile and 0.1% formic acid in gradient elution.

- Column : C18 reversed-phase column at 35°C.

- Sensitivity : LOD ≤ 0.84 µg/mL, LOQ ≤ 2.84 µg/mL.

- Precision : RSD ≤ 4.6% for intra-day and inter-day reproducibility.

This method is validated for recovery rates (88–130%) and linearity (r > 0.99) in citrus extracts .

Q. How does the molecular structure of this compound influence its physicochemical properties?

Computational studies reveal:

- Volume : 671.85 ų (larger than hesperetin and naringenin).

- Surface area : Total = 575.99 Ų (positively charged regions = 299.83 Ų; negatively charged = 276.17 Ų).

- Energy parameters : Minimum energy = -50.35 kcal/mol; maximum = 59.52 kcal/mol.

These properties impact solubility, binding affinity, and interactions with biological targets like antioxidant responsive elements .

Q. What preliminary evidence supports this compound’s safety in biological models?

Toxicological screenings indicate:

- No mutagenicity : Negative Ames test, in vitro micronucleus assays, and gentox alerts.

- No carcinogenicity : No DNA binding alerts via OECD or OASIS frameworks.

- Protein binding : No covalent interactions with DNA/proteins in vivo.

These findings support its use in cellular and animal studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antioxidant vs. pro-oxidant effects of this compound?

Discrepancies arise from experimental variables:

- Concentration dependence : Low doses (≤50 µM) activate Nrf2-mediated antioxidant pathways, while high doses (>100 µM) induce oxidative stress via quinone formation.

- Model specificity : In vitro scavenging of hypochlorous acid (IC₅₀ = 12 µM) contrasts with in vivo lipid peroxidation effects.

Recommendations:

Q. What experimental designs are critical for elucidating this compound’s modulation of the PI3K/AKT/mTOR pathway?

Key considerations include:

- In vitro models : Use 3T3-L1 adipocytes or HepG2 cells treated with 10–100 µM compound for 24–48 hours. Monitor lipid accumulation via Oil Red O staining.

- In vivo models : Administer 50–200 mg/kg/day orally in high-fat diet-induced obese mice. Validate via Western blot (p-AKT/AKT ratio, mTOR phosphorylation).

- Controls : Co-treatment with PI3K inhibitors (e.g., LY294002) to confirm pathway specificity .

Q. How does this compound’s glycosylation pattern affect its bioactivity and metabolic stability?

Structural comparisons with analogs reveal:

- Glucosylation at C-7' : Enhances solubility (logP = -1.2 vs. -0.8 for aglycone) and delays hepatic metabolism.

- Hydrolysis resistance : Stable in simulated gastric fluid (pH 2.0, 2 h) but degrades in intestinal microbiota (β-glucosidase-mediated cleavage).

Synthetic modifications (e.g., O-methylation) improve oral bioavailability by 40% in pharmacokinetic studies .

Q. What molecular dynamics (MD) approaches are suitable for studying this compound’s interactions with nuclear receptors?

Recommended protocols:

- Docking : Use AutoDock Vina with PPARγ (PDB: 3DZY) or NF-κB (PDB: 1SVC) structures.

- Simulations : Run 100-ns MD simulations in GROMACS with CHARMM36 forcefield. Analyze binding free energy (MM-PBSA) and hydrogen bond persistence.

- Validation : Compare with mutagenesis data (e.g., PPARγ L268A mutant reduces binding affinity by 60%) .

Q. Methodological Challenges

Q. How can researchers address variability in antimicrobial activity data across bacterial strains?

Factors to optimize:

- Strain selection : Prioritize Gram-positive (e.g., S. aureus) over Gram-negative (e.g., E. coli) due to outer membrane permeability barriers.

- Synergy assays : Combine with efflux pump inhibitors (e.g., PAβN) to enhance MIC values from 512 µg/mL to 64 µg/mL.

- Biofilm models : Use Calgary biofilm devices to assess sub-MIC anti-quorum sensing effects .

Q. What strategies mitigate batch-to-batch variability in this compound isolation from citrus byproducts?

Standardize extraction protocols:

属性

IUPAC Name |

1-[2,6-dihydroxy-4-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O15/c1-11-21(33)23(35)25(37)27(41-11)40-10-19-22(34)24(36)26(38)28(43-19)42-13-8-16(31)20(17(32)9-13)14(29)5-3-12-4-6-18(39-2)15(30)7-12/h4,6-9,11,19,21-28,30-38H,3,5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZYBHOBTOBLGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。